molecular formula C19H26N4O4 B2772136 N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 942012-42-2

N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No. B2772136
CAS RN: 942012-42-2
M. Wt: 374.441
InChI Key: AQIAFVXEPLCYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is related to a class of molecules that are selective inhibitors of DNMT1 . These inhibitors can be useful in the treatment of cancer, pre-cancerous syndromes, beta hemoglobinopathy disorders, sickle cell disease, sickle cell anemia, and beta thalassemia, and diseases associated with DNMT1 inhibition .

Scientific Research Applications

  • Neurokinin-1 Receptor Antagonism : Harrison et al. (2001) discussed a compound effective in pre-clinical tests for clinical efficacy in emesis and depression, highlighting its role in neurokinin-1 receptor antagonism, which is relevant to mental health and gastrointestinal disorders (Harrison et al., 2001).

  • Lanthanoid Chelates : Roy and Nag (1978) studied the complexes formed with lanthanoids, indicating the compound's utility in material science and inorganic chemistry (Roy & Nag, 1978).

  • Platelet Antiaggregating Activities : Ranise et al. (1991) explored its use in creating compounds with platelet antiaggregating activity, relevant for cardiovascular health (Ranise et al., 1991).

  • Orexin Receptor Antagonism : Dugovic et al. (2009) discussed its role in orexin receptor antagonism, which has implications for sleep disorders (Dugovic et al., 2009).

  • CB2 Cannabinoid Receptor Agonism : Chu et al. (2009) identified its potential as a CB2 cannabinoid receptor agonist, which could be significant in pain management (Chu et al., 2009).

  • Sensing Thorium Ions : Akl and Ali (2016) used it in the fabrication of electrodes for sensing Th(IV) ions, indicating its application in environmental monitoring (Akl & Ali, 2016).

  • Anticonvulsant Activity : Kamiński et al. (2015) synthesized new compounds showing potential as hybrid anticonvulsant agents (Kamiński et al., 2015).

  • Protective Effects in Neurotoxicity : Amazzal et al. (2007) reported its protective effects against MPP+-induced oxidative stress in neuroblastoma cells, relevant for neurodegenerative diseases (Amazzal et al., 2007).

  • Antimicrobial Activities : Kocabalkanlı et al. (2001) synthesized compounds showing antibacterial and antifungal activities, indicating its potential in antimicrobial therapies (Kocabalkanlı et al., 2001).

  • Orexin-1 Receptor Mechanisms in Compulsive Food Consumption : Piccoli et al. (2012) studied its effects on compulsive food consumption, which could be significant in treating eating disorders (Piccoli et al., 2012).

  • Heterocyclic Chemistry : Solov’eva et al. (1993) researched its reactions with saturated cyclic amines, contributing to advancements in heterocyclic chemistry (Solov’eva et al., 1993).

  • Treatment in Bronchial Pneumonia : Ding and Zhong (2022) synthesized a compound using it as a raw material and tested its application in treating children's bronchial pneumonia (Ding & Zhong, 2022).

  • Glycolic Acid Oxidase Inhibition : Rooney et al. (1983) prepared derivatives as inhibitors of glycolic acid oxidase, important for understanding metabolic pathways (Rooney et al., 1983).

  • 5-HT3 Antagonism : Matsui et al. (1992) synthesized a series of antagonists, contributing to research in neuropharmacology (Matsui et al., 1992).

  • Growth Hormone Secretagogue Metabolism : Borel et al. (2011) studied its metabolism to an unusual diimidazopyridine metabolite, enhancing our understanding of drug metabolism (Borel et al., 2011).

  • Human NK-1 Receptor Antagonism : Hale et al. (1998) focused on structural modifications for human neurokinin-1 receptor antagonism, significant for pain and migraine treatment (Hale et al., 1998).

  • Photocycloaddition Reactions : Wolven et al. (2006) investigated its use in photocycloaddition reactions, contributing to the field of organic chemistry (Wolven et al., 2006).

  • Cannabinoid CB1 Receptor Inverse Agonism : Landsman et al. (1997) studied its effects as an inverse agonist at the cannabinoid CB1 receptor, with implications for cannabinoid research (Landsman et al., 1997).

  • N-Methylation in Parkinson's Disease : Aoyama et al. (2000) researched its N-methylation ability in Parkinson's disease, offering insights into neurological conditions (Aoyama et al., 2000).

  • Insecticidal Activity : Bakhite et al. (2014) synthesized pyridine derivatives and tested their toxicity against cowpea aphids, demonstrating its potential in pest control (Bakhite et al., 2014).

properties

IUPAC Name

N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4/c1-14-4-5-15(13-16(14)23-7-2-3-17(23)24)21-19(26)18(25)20-6-8-22-9-11-27-12-10-22/h4-5,13H,2-3,6-12H2,1H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIAFVXEPLCYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCOCC2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-morpholinoethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.